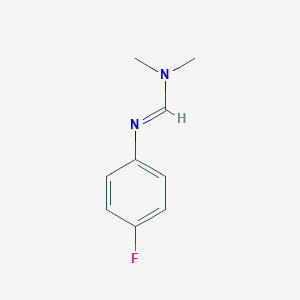
N/'-(4-Fluorophenyl)-N,N-dimethylmethanimidamide
Description
N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine is an organic compound characterized by the presence of a formamidine group attached to a 4-fluoro-phenyl ring
Properties
CAS No. |
15851-81-7 |
|---|---|
Molecular Formula |
C9H11FN2 |
Molecular Weight |
166.2 g/mol |
IUPAC Name |
N'-(4-fluorophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H11FN2/c1-12(2)7-11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
InChI Key |
ZUXFGHXKHKTCRP-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)F |
Canonical SMILES |
CN(C)C=NC1=CC=C(C=C1)F |
Other CAS No. |
15851-81-7 |
Synonyms |
N2-(4-Fluorophenyl)-N1,N1-dimethylmethanimidamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine typically involves the reaction of 4-fluoroaniline with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene. The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formamidine group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chloro-phenyl)-N,N-dimethyl-formamidine
- N’-(4-bromo-phenyl)-N,N-dimethyl-formamidine
- N’-(4-methyl-phenyl)-N,N-dimethyl-formamidine
Uniqueness
N’-(4-fluoro-phenyl)-N,N-dimethyl-formamidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


